

# "Methyl 1-benzylazetidine-3-carboxylate IUPAC name and synonyms"

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## Compound of Interest

Compound Name: *Methyl 1-benzylazetidine-3-carboxylate*

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## Methyl 1-benzylazetidine-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Methyl 1-benzylazetidine-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and synthetic approaches. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities.

### Chemical Identity and Nomenclature

**Methyl 1-benzylazetidine-3-carboxylate** is a substituted azetidine derivative. The definitive nomenclature and identifiers for this compound are crucial for accurate database searching and regulatory submissions.

- IUPAC Name: **Methyl 1-benzylazetidine-3-carboxylate**[\[1\]](#)
- Synonyms:

- Methyl N-benzylazetidine-3-carboxylate[1]
- 1-(Phenylmethyl)-3-azetidinecarboxylic acid methyl ester
- 3-Azetidinecarboxylic acid, 1-(phenylmethyl)-, methyl ester
- CAS Number: 103491-29-8[1]
- PubChem CID: 18629668[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 1-benzylazetidine-3-carboxylate** is presented in Table 1. These parameters are essential for predicting its behavior in biological systems and for the design of experimental protocols.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	PubChem
Molecular Weight	205.25 g/mol	PubChem
Boiling Point	273 °C	ChemicalBook
Density	1.153 g/cm <sup>3</sup>	ChemicalBook
Flash Point	101 °C	ChemicalBook
Storage Temperature	2-8 °C	ChemicalBook
SMILES	<chem>COC(=O)C1CN(C1)Cc2ccccc2</chem>	[1]

Table 1: Physicochemical Properties of **Methyl 1-benzylazetidine-3-carboxylate**

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 1-benzylazetidine-3-carboxylate** is not readily available in the public domain, a general synthetic strategy can be inferred from the preparation of related azetidine derivatives. A common approach involves the N-benylation of an azetidine-3-carboxylic acid ester precursor.

#### General Experimental Protocol (Hypothetical):

- **Starting Materials:** Methyl azetidine-3-carboxylate hydrochloride, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
- **Reaction Setup:** To a solution of methyl azetidine-3-carboxylate hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride salt and deprotonate the secondary amine.
- **N-Benzylation:** Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- **Purification:** The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Final purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- **Characterization:** The structure and purity of the final product, **Methyl 1-benzylazetidine-3-carboxylate**, would be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

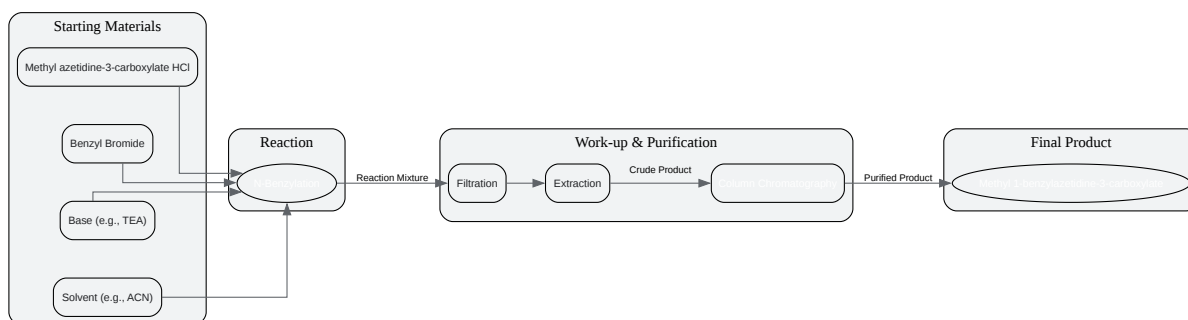
## Biological Activity and Signaling Pathways

As of the latest literature review, there is no publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways for **Methyl 1-benzylazetidine-3-carboxylate**. Its structural motif, the azetidine ring, is a known pharmacophore present in various biologically active compounds, suggesting its potential as a

scaffold in drug discovery. However, dedicated in vitro and in vivo studies are required to elucidate any pharmacological effects.

## Visualizations

To aid in the conceptualization of the synthetic process, a generalized workflow is presented below.



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Caption: Generalized workflow for the synthesis of **Methyl 1-benzylazetidine-3-carboxylate**.

## Conclusion

**Methyl 1-benzylazetidine-3-carboxylate** is a well-characterized chemical entity with established nomenclature and physicochemical properties. While its synthesis can be approached through standard organic chemistry methodologies, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. This

guide serves as a foundational document for researchers, highlighting both the known aspects of this compound and the opportunities for future investigation into its pharmacological profile.

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## References

- 1. Methyl N-benzylazetidine-3-carboxylate [synhet.com]
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